molecular formula C24H25N3O2 B11585641 N,N-diethyl-2-{3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

N,N-diethyl-2-{3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B11585641
M. Wt: 387.5 g/mol
InChI Key: DJONARMHMSPYGV-XSFVSMFZSA-N
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Description

N,N-DIETHYL-2-(3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N,N-DIETHYL-2-(3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves several steps. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with N,N-diethylacetamide in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-DIETHYL-2-(3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N,N-DIETHYL-2-(3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can be compared with other indole derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

N,N-diethyl-2-[3-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C24H25N3O2/c1-4-26(5-2)23(28)16-27-15-17(18-10-6-9-13-22(18)27)14-20-19-11-7-8-12-21(19)25(3)24(20)29/h6-15H,4-5,16H2,1-3H3/b20-14+

InChI Key

DJONARMHMSPYGV-XSFVSMFZSA-N

Isomeric SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4N(C3=O)C

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4N(C3=O)C

Origin of Product

United States

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